molecular formula C21H24N4O4 B7818987 (2R)-5-(diaminomethylideneazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate

(2R)-5-(diaminomethylideneazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate

Cat. No.: B7818987
M. Wt: 396.4 g/mol
InChI Key: DVBUCBXGDWWXNY-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “(2R)-5-(diaminomethylideneazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate” is a chemical entity with unique properties and applications. It is known for its structural complexity and potential uses in various scientific fields. This compound has been studied for its chemical reactions, preparation methods, and applications in research and industry.

Preparation Methods

The synthesis of (2R)-5-(diaminomethylideneazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate involves several steps and specific reaction conditions. The preparation methods include:

    Synthetic Routes:

    Reaction Conditions: The reactions typically require controlled temperatures, specific catalysts, and solvents to achieve the desired product.

    Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The exact methods can vary depending on the specific requirements and applications.

Chemical Reactions Analysis

(2R)-5-(diaminomethylideneazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: The reactions typically involve reagents such as halogens, alkylating agents, and catalysts like manganese.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2R)-5-(diaminomethylideneazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2R)-5-(diaminomethylideneazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with electron-donating and electron-accepting groups, influencing its photophysical and electrochemical properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

IUPAC Name

(2R)-5-(diaminomethylideneazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBUCBXGDWWXNY-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC[NH+]=C(N)N)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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